6-Iodo-1-hexene
Overview
Description
6-Iodo-1-hexene is an unsaturated organic compound . It is a significant reactant in atom-transfer cyclization processes and is also used as an alkylating agent .
Synthesis Analysis
The synthesis of 6-Iodo-1-hexene involves the reaction of an alkene with peroxycarboxylic acid . The reaction is initiated by the electrophilic oxygen atom reacting with the nucleophilic carbon-carbon double bond .Molecular Structure Analysis
The molecular formula of 6-Iodo-1-hexene is C6H11I . Its molecular weight is 210.06 g/mol .Chemical Reactions Analysis
6-Iodo-1-hexene is a significant reactant in atom-transfer cyclization processes . It is also used in the palladium-catalysed three-component cross-coupling reaction .Physical And Chemical Properties Analysis
6-Iodo-1-hexene is a liquid at room temperature . It has a refractive index of n20/D 1.529 and a density of 1.579 g/mL at 25 °C .Scientific Research Applications
- Application : It participates in reactions that lead to the formation of cyclic compounds, which are essential in various fields such as drug discovery and materials science .
- Application : It can introduce alkyl groups into other molecules, making it useful in synthetic chemistry for modifying and functionalizing organic substrates .
- Application : 6-Iodo-1-hexene, with its unique structure, may be investigated for potential bioactivity, including interactions with enzymes, receptors, or cellular pathways .
- Application : It can be incorporated into more complex molecules, enabling the creation of diverse organic compounds for drug development, materials, or functional materials .
- Application : 6-Iodo-1-hexene can undergo various transformations, such as cross-coupling reactions or nucleophilic substitutions, leading to novel derivatives with specific functionalities .
- Application : 6-Iodo-1-hexene might be used as a monomer in polymerization reactions, contributing to the development of new polymers with tailored properties .
- Application : 6-Iodo-1-hexene could be part of novel materials, potentially influencing properties like solubility, reactivity, or mechanical strength .
Atom-Transfer Cyclization Reactions
Alkylating Agent
Bioactive Small Molecule Research
Organic Synthesis
Functional Group Transformations
Polymer Chemistry
Materials Science
Chemical Biology
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
6-iodohex-1-ene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11I/c1-2-3-4-5-6-7/h2H,1,3-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTCKFQMYOMTINU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCI | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11I | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90446832 | |
Record name | 6-IODO-1-HEXENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90446832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Iodo-1-hexene | |
CAS RN |
18922-04-8 | |
Record name | 6-IODO-1-HEXENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90446832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Iodo-1-hexene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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